molecular formula C25H26FN5O3 B11327903 9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B11327903
M. Wt: 463.5 g/mol
InChI Key: UNSQNCJTYLTPRN-UHFFFAOYSA-N
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Description

This purino-pyrimidine dione derivative features a bicyclic core structure with a partially saturated 7,8-dihydro-6H-purino[7,8-a]pyrimidine system. Key substituents include a 4-ethoxyphenyl group at position 9, a 4-fluorophenylmethyl moiety at position 3, and methyl groups at positions 1 and 6. The ethoxy group enhances lipophilicity and metabolic stability compared to alkyl or hydroxyl substituents, while the fluorinated benzyl group may improve target binding affinity through hydrophobic and electronic effects. Structural elucidation of such compounds typically employs X-ray crystallography (using software like SHELX ) and LCMS/HPLC for purity validation .

Properties

Molecular Formula

C25H26FN5O3

Molecular Weight

463.5 g/mol

IUPAC Name

9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C25H26FN5O3/c1-4-34-20-11-9-19(10-12-20)29-13-16(2)14-30-21-22(27-24(29)30)28(3)25(33)31(23(21)32)15-17-5-7-18(26)8-6-17/h5-12,16H,4,13-15H2,1-3H3

InChI Key

UNSQNCJTYLTPRN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)F)C

Origin of Product

United States

Preparation Methods

The synthesis of 9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves multiple steps, typically starting with the preparation of the pyrimido[1,2-g]purine core. This core can be synthesized through a series of condensation reactions involving appropriate precursors. The ethoxyphenyl and fluorophenyl groups are then introduced via substitution reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione exhibit a range of biological activities:

  • Antiviral Activity : The compound has shown potential in inhibiting viral replication, making it a candidate for antiviral drug development.
  • Anticancer Properties : Studies suggest that this compound can induce apoptosis in various cancer cell lines. Its mechanism may involve the inhibition of specific enzymes that are crucial for cancer cell survival.
  • Antioxidant Effects : The antioxidant capacity helps in scavenging free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Activity : Certain derivatives have demonstrated effectiveness against various bacterial strains.

Anticancer Activity

A study investigated the anticancer effects of this compound on human breast cancer cell lines. The results indicated that treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Antioxidant Properties

Another study focused on the antioxidant properties of this compound. It was found to significantly reduce oxidative stress markers in cellular models exposed to harmful oxidants. The mechanism was linked to the upregulation of endogenous antioxidant enzymes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl and fluorophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Differences

The closest analog, 9-(4-ethylphenyl)-7-hydroxy-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (), differs in two critical regions:

  • Position 9 : Ethylphenyl (C₂H₅) vs. ethoxyphenyl (OC₂H₅)
  • Position 7 : Hydroxyl (-OH) vs. hydrogen (H) in the target compound.

These substitutions significantly alter physicochemical properties:

  • Lipophilicity : The ethoxy group increases logP (estimated 3.8 vs. 2.5 for the ethyl analog) due to reduced polarity.
  • Solubility : The hydroxyl group in the analog enhances aqueous solubility (1.45 mg/mL vs. 0.12 mg/mL for the target compound).

Fluorination Effects

The 4-fluorophenylmethyl substituent in the target compound introduces:

  • Hydrophobic Interactions : Enhanced binding to aromatic pockets in biological targets.
  • Electron-Withdrawing Effects: Fluorine’s electronegativity may polarize adjacent bonds, influencing receptor affinity. In contrast, non-fluorinated analogs (e.g., ) lack these advantages, which are critical in optimizing drug-like properties .

Data Table: Key Properties of Comparable Compounds

Property Target Compound Compound Hypothetical 4-Chloro Analog
Molecular Weight 453.5 g/mol 399.4 g/mol 470.3 g/mol
logP (Calculated) 3.8 2.5 4.2
Aqueous Solubility 0.12 mg/mL 1.45 mg/mL 0.08 mg/mL
Key Substituents 4-ethoxyphenyl, 4-F-benzyl 4-ethylphenyl, 7-OH 4-chlorophenyl
Metabolic Stability (t₁/₂) High (est.) Moderate Moderate

Research Findings and Implications

  • Fluorine Impact: Fluorination in the target compound correlates with improved pharmacokinetic profiles in related purino-pyrimidine diones, as seen in preclinical studies .
  • Synthetic Challenges : Introducing ethoxy and fluorobenzyl groups requires multi-step protocols, as exemplified in patent-derived synthesis routes (e.g., ) .

Biological Activity

The compound 9-(4-ethoxyphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a member of the purine and pyrimidine class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula of the compound is C25H26FN5O2C_{25}H_{26}FN_5O_2 with a molecular weight of approximately 447.5 g/mol. Below is a representation of its chemical structure:

InChI InChI 1S C25H26FN5O2 c1 4 17 7 11 20 12 8 17 29 13 16 2 14 30 21 22 27 24 29 30 28 3 25 33 31 23 21 32 15 18 5 9 19 26 10 6 18 h5 12 16H 4 13 15H2 1 3H3\text{InChI }\text{InChI 1S C25H26FN5O2 c1 4 17 7 11 20 12 8 17 29 13 16 2 14 30 21 22 27 24 29 30 28 3 25 33 31 23 21 32 15 18 5 9 19 26 10 6 18 h5 12 16H 4 13 15H2 1 3H3}

Physical Properties

PropertyValue
Molecular Weight447.5 g/mol
SolubilitySoluble in DMSO
Melting PointNot reported

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit significant biological activities including:

  • Anticancer Activity : Studies have shown that purine and pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and Panc-1 (pancreatic cancer), demonstrating promising results in reducing cell viability and inducing apoptosis .
  • Antidiabetic Effects : Preliminary investigations into the structure–activity relationship (SAR) suggest that modifications in the chemical structure can enhance the inhibitory effects on enzymes like DPP-IV (Dipeptidyl Peptidase IV), which is crucial for glucose metabolism .
  • Antioxidant Properties : The antioxidant capacity of related compounds has been evaluated using various assays (e.g., DPPH radical scavenging activity), indicating potential protective effects against oxidative stress .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, it could inhibit DPP-IV, leading to increased insulin sensitivity and reduced blood glucose levels.
  • Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, particularly at the G0/G1 phase, thereby preventing further proliferation.
  • Apoptosis Induction : The ability to trigger apoptotic pathways has been noted in various studies, with increased activation of caspases being a common indicator of programmed cell death in treated cells .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer potential of a series of pyrimidine derivatives including our compound against multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 and HepG2 cells by over 50% at concentrations above 10 µM after 48 hours of treatment .

Case Study 2: Antidiabetic Mechanism Investigation

In another study focusing on antidiabetic properties, the compound was tested for its DPP-IV inhibitory activity. The results showed an IC50 value comparable to existing antidiabetic drugs, suggesting its potential utility as a therapeutic agent in managing type 2 diabetes .

Q & A

Q. What role do non-covalent interactions (e.g., π-stacking) play in crystallization?

  • Methodology : Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular contacts. In a xanthene-dione analog, fluorophenyl π-stacking contributed to 65% of crystal lattice stability .

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